2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNOS/c1-12-6-3-7-5(2-4(6)10)11-8(9)13-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZAWDLXOFHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the bromination of 5-fluoro-6-methoxy-1,3-benzothiazole using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetonitrile . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at position 2 undergoes nucleophilic displacement under basic conditions:
Key observations:
-
Potassium carbonate facilitates deprotonation of nucleophiles while maintaining reaction homogeneity .
-
Methoxy groups at position 6 enhance ring electron density, accelerating substitution at position 2 .
Cross-Coupling Reactions
The bromine participates in transition-metal catalyzed couplings:
Notable example:
-
Suzuki coupling with 4-nitrophenylboronic acid produced 2-(4-nitrophenyl)-5-fluoro-6-methoxybenzothiazole in 78% yield, demonstrating utility in creating extended π-systems .
Halogen Exchange Reactions
Fluorine at position 5 shows limited reactivity due to strong C-F bond, but participates in directed metallation:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Directed ortho-metallation | LDA, THF, -78°C | Lithiation at position 4 | |
| Quenching with electrophiles | DMF, CO₂, or I₂ | Introduction of formyl, carboxyl, or iodo groups |
This sequence enables functionalization at position 4 while preserving other substituents.
Cyclocondensation Reactions
The benzothiazole core participates in heterocycle formation:
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
These transformations influence both pharmacokinetic properties and toxicity profiles .
Synthetic Considerations:
-
Bromination of precursor 6-methoxy-5-fluorobenzothiazole occurs regioselectively at position 2 using Br₂ in acetic acid (85% yield).
-
Methoxy group installation via nucleophilic substitution requires protection of position 2 bromide during synthesis .
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Palladium-mediated reactions show >90% conversion when using Buchwald-Hartwig amination conditions .
This comprehensive analysis demonstrates how strategic functionalization of 2-bromo-5-fluoro-6-methoxy-1,3-benzothiazole enables creation of diverse derivatives with applications ranging from medicinal chemistry to materials science.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, it is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparison with Similar Compounds
Table 1: Substituent Effects in Benzothiazole Derivatives
Biological Activity
2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C8H6BrF N2O S
Molecular Weight: 261.11 g/mol
IUPAC Name: 2-Bromo-5-fluoro-6-methoxybenzothiazole
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound exhibits:
- Inhibition of Enzymatic Activity: It has been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: Alterations in signaling pathways such as apoptosis and cell cycle regulation have been observed, indicating its potential as an anticancer agent.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies involving this compound.
| Activity | Target/Effect | IC50 Value | Study Reference |
|---|---|---|---|
| Anticancer | Inhibition of tumor cell growth | 10 µM | |
| Antimicrobial | Bacterial inhibition | 15 µg/mL | |
| Anti-inflammatory | Cytokine modulation | Not specified |
Case Studies
-
Anticancer Activity:
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls. -
Antimicrobial Effects:
The compound was evaluated for its antimicrobial properties against several bacterial strains. Results indicated that it displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating bacterial infections. -
Anti-inflammatory Properties:
Research has shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases.
Research Findings
Recent findings highlight the compound's versatility and potential therapeutic applications:
- Synergistic Effects: When combined with other known anticancer agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
- Structure-Activity Relationship (SAR): Studies on SAR have identified key functional groups that enhance biological activity, providing insights for further modifications to improve potency and selectivity.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-fluoro-6-methoxy-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzothiazole core. A key approach uses palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, followed by bromination/fluorination of methoxy-substituted precursors . Optimizing parameters is critical:
Q. Table 1: Synthetic Method Comparison
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct bromination | Br₂/H₂SO₄ | 45 | 88 |
| Suzuki coupling | Pd(PPh₃)₄/CuI | 72 | 95 |
| Nucleophilic substitution | K₂CO₃/DMF | 58 | 91 |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of derivatives?
Methodological Answer:
Q. What are the preliminary applications of this compound in material science and pharmacology?
Methodological Answer:
- Organic Electronics : Acts as a building block for semiconductors due to electron-withdrawing Br/F groups enhancing charge transport .
- Anticancer Agents : Derivatives inhibit SKRB-3 breast cancer and SW620 colon cancer cells via kinase pathway modulation .
- Antimicrobial Activity : Fluorinated benzothiazoles disrupt bacterial membrane synthesis (e.g., against S. aureus and E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to control regioselectivity in halogenation?
Methodological Answer: Regioselectivity depends on:
- Directing Groups : Methoxy groups at C6 direct bromination to C2 via steric and electronic effects.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for fluorination at C5 .
- Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% PPh₃ reduces side products in coupling reactions .
Q. Table 2: Halogenation Optimization
| Condition | Regioselectivity (C2:C5) | Yield (%) |
|---|---|---|
| DMF, 80°C | 9:1 | 78 |
| THF, 60°C | 6:1 | 65 |
| CuBr₂ additive | 12:1 | 82 |
Q. What mechanistic insights explain the pharmacological activity of benzothiazole derivatives?
Methodological Answer:
- Kinase Inhibition : Bromine enhances hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase) .
- DNA Intercalation : Planar benzothiazole cores intercalate into DNA, inducing apoptosis in cancer cells .
- Antimicrobial Action : Fluorine increases lipophilicity, improving membrane penetration .
Q. How does the electronic structure of this compound influence its performance in organic electronics?
Methodological Answer:
Q. What strategies mitigate hazards when handling reactive intermediates during synthesis?
Methodological Answer:
Q. How do analytical challenges in purity assessment impact downstream applications?
Methodological Answer:
- HPLC-MS : Detects trace impurities (<0.1%) that inhibit catalytic activity in coupling reactions .
- Elemental Analysis : Ensures stoichiometric Br/F ratios; deviations >2% reduce semiconductor efficiency .
- Thermogravimetric Analysis (TGA) : Identifies solvent residues (>0.5% degrades OLED performance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
